Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans-
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Overview
Description
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- is a complex organic compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes a cyclobutane ring, a carboxylic acid group, and various functional groups that contribute to its reactivity and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclobutane ring through cyclization reactions. The hydroxyl group is introduced via selective oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity or function of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester: Similar structure but lacks the hydroxyl group.
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: Contains additional methyl groups on the cyclobutane ring.
Uniqueness
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its hydroxyl group, in particular, allows for additional chemical modifications and interactions compared to similar compounds .
Properties
IUPAC Name |
propan-2-yl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8(2)18-10(16)13(6-9(15)7-13)14-11(17)19-12(3,4)5/h8-9,15H,6-7H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJRDXIWSRPFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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